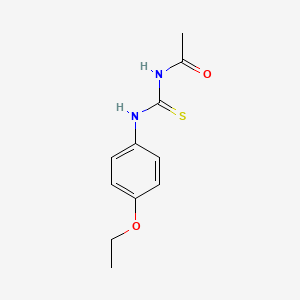![molecular formula C15H18N6O2 B2916473 1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide CAS No. 2176124-54-0](/img/structure/B2916473.png)
1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyridazine core, a pyrimidine ring, and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic synthesisCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, known for their biological activities.
Pyrimidine derivatives: Compounds with the pyrimidine ring, often used in medicinal chemistry.
Pyridazine derivatives: Compounds featuring the pyridazine core, explored for their therapeutic potential.
Uniqueness
1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of these three distinct moieties, which may confer unique biological properties and potential therapeutic applications .
Propiedades
IUPAC Name |
1-methyl-6-oxo-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-20-14(22)5-4-11(19-20)15(23)17-10-12-16-7-6-13(18-12)21-8-2-3-9-21/h4-7H,2-3,8-10H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVGTEKMOFHCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916395.png)
![1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2916399.png)

![ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE](/img/structure/B2916401.png)
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2916404.png)

![N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2916410.png)


![8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2916413.png)
